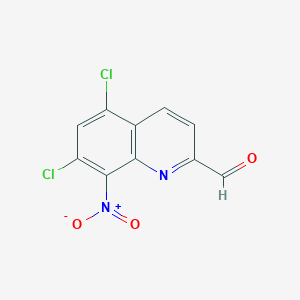

Phenyl 4-formyl-2-methoxy-6-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ホルミル-2-メトキシ-6-メチル安息香酸フェニルエステルは、分子式C16H14O4、分子量270.28 g/molの有機化合物です . この化合物は安息香酸の誘導体であり、具体的には4-ホルミル-2-メトキシ-6-メチル安息香酸のフェニルエステルです . ベンゼン環にホルミル基、メトキシ基、メチル基が存在することで、様々な化学反応や用途において汎用性の高い化合物となっています。

合成方法

4-ホルミル-2-メトキシ-6-メチル安息香酸フェニルエステルの合成は、通常、4-ホルミル-2-メトキシ-6-メチル安息香酸とフェノールをエステル化することによって行われます。 反応は通常、チオニルクロリドまたはジシクロヘキシルカルボジイミド (DCC) などの脱水剤の存在下で行われ、エステル結合の形成を促進します . 反応条件には、ジクロロメタンまたはトルエンなどの有機溶媒中での反応物の還流が含まれることがよくあります。

工業的な生産方法では、同様の合成経路が用いられますが、規模が大きく、収率と純度が最適化されます。これらの方法では、一貫した生産品質を確保するために、連続式反応器と自動システムがしばしば使用されます。

準備方法

The synthesis of Phenyl 4-formyl-2-methoxy-6-methylbenzoate typically involves the esterification of 4-formyl-2-methoxy-6-methylbenzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

4-ホルミル-2-メトキシ-6-メチル安息香酸フェニルエステルは、次のような様々な化学反応を起こします。

酸化: ホルミル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボン酸に酸化することができます。

還元: ホルミル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いてヒドロキシメチル基に還元することができます。

置換: メトキシ基は、適切な条件下で他の求核剤と置換することができます。例えば、三臭化ホウ素を用いることで脱メチル化を行うことができます。

これらの反応で一般的に用いられる試薬や条件には、ジクロロメタンなどの有機溶媒、パラジウムカーボンなどの触媒、反応によって異なる温度と圧力などがあります。

科学研究への応用

4-ホルミル-2-メトキシ-6-メチル安息香酸フェニルエステルは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。その官能基により、さらに化学修飾を行うことができ、有機合成において有用な化合物となっています。

生物学: 天然に存在する化合物と構造が類似しているため、酵素相互作用や代謝経路の研究に使用することができます。

産業: ポリマーや樹脂など、特殊化学品や材料の生産に使用されます。

科学的研究の応用

Phenyl 4-formyl-2-methoxy-6-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

4-ホルミル-2-メトキシ-6-メチル安息香酸フェニルエステルの作用機序は、その用途によって異なります。生物系では、酵素や受容体と相互作用し、代謝経路や細胞プロセスに影響を与える可能性があります。ホルミル基は求電子剤として作用し、求核付加反応に関与する一方、メトキシ基とメチル基は化合物の反応性と結合親和性に影響を与える可能性があります。

類似化合物との比較

4-ホルミル-2-メトキシ-6-メチル安息香酸フェニルエステルは、次のような他の類似化合物と比較することができます。

4-ブロモ-2-メトキシ-6-メチル安息香酸フェニルエステル: この化合物は、ホルミル基の代わりに臭素原子を持っています。そのため、反応性や用途が大きく異なります.

6-ベンジルオキシ-4-ホルミル-2-メチル-3-(トリフルオロメチル)安息香酸フェニルエステル: この化合物は、さらにベンジルオキシ基とトリフルオロメチル基を持っています。そのため、より複雑で、反応性が高い可能性があります.

4-ブロモ-6-[(1,1-ジメチルエトキシ)カルボニル]オキシ]-3-メトキシ-2-メチル安息香酸フェニルエステル: この化合物は、かさ高い保護基を持っています。そのため、化学的挙動や用途に影響を与える可能性があります.

4-ホルミル-2-メトキシ-6-メチル安息香酸フェニルエステルのユニークさは、特定の官能基の組み合わせにあります。これにより、反応性と安定性のバランスがとれており、幅広い用途に適しています。

特性

分子式 |

C16H14O4 |

|---|---|

分子量 |

270.28 g/mol |

IUPAC名 |

phenyl 4-formyl-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C16H14O4/c1-11-8-12(10-17)9-14(19-2)15(11)16(18)20-13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChIキー |

RWMIQGDTZVRJKZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)

![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)

![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)

![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)

![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)